Bienvenue dans la boutique en ligne BenchChem!

Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester

Chiral purity Enantiomeric excess Procurement specification

Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester is a chiral, non‑racemic pyrrolidine tosylate derivative defined by a single (R)-configured stereocenter at the 3‑position of a 1‑methylpyrrolidine ring bearing a p‑toluenesulfonate ester leaving group. The compound functions as a pre‑activated electrophilic building block retaining the predefined (R)-configuration, enabling stereospecific nucleophilic displacement without racemisation.

Molecular Formula C12H17NO3S
Molecular Weight 255.34 g/mol
Cat. No. B7985478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester
Molecular FormulaC12H17NO3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C
InChIInChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1
InChIKeyAVLKYCMLUHXGOX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester: A Core Chiral Intermediate for Enantioselective Pharmaceutical Synthesis and Dopaminergic Ligand Development


Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester is a chiral, non‑racemic pyrrolidine tosylate derivative defined by a single (R)-configured stereocenter at the 3‑position of a 1‑methylpyrrolidine ring bearing a p‑toluenesulfonate ester leaving group . The compound functions as a pre‑activated electrophilic building block retaining the predefined (R)-configuration, enabling stereospecific nucleophilic displacement without racemisation. Its structural signature combines an N‑methyl tertiary amine with a conformationally constrained pyrrolidine scaffold and a tosylate (pKa of conjugate acid ≈ –2.8) that provides balanced reactivity for SN2 transformations under mild conditions [1]. This combination of chirality, leaving‑group quality, and solubility profile distinguishes it from achiral pyrrolidine tosylates lacking the N‑methyl substitution or from analogs bearing alternative sulfonate esters.

Why In‑Class Pyrrolidine Tosylates Cannot Substitute for Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester in Enantioselective Route Scouting


Surface‑level structural similarity among 3‑tosyloxypyrrolidines masks critical differences in stereochemistry, N‑substitution, and leaving‑group identity that directly control reaction stereospecificity, downstream processing, and final API (active pharmaceutical ingredient) enantiopurity. The (R)-configured N‑methyl compound is explicitly required as a key intermediate in the patented synthesis of darifenacin, an enantiopure M3‑selective muscarinic antagonist, where stereochemical inversion at the C‑3 position is engineered through the tosylate leaving group [1]. Achiral or racemic 1‑methylpyrrolidin‑3‑yl tosylates cannot deliver the requisite (S)-configuration in the final pyrrolidine core, while N‑tosyl‑3‑pyrrolidinol tosylates introduce a protecting group that must be cleaved in a separate step, reducing atom economy and increasing process mass intensity. Similarly, substituting the tosylate with a mesylate (pKa of conjugate acid ≈ –1.2) reduces the leaving‑group ability by roughly 1.6 pKa units, slowing nucleophilic displacement kinetics and potentially requiring harsher conditions that compromise stereochemical integrity [2]. These differences preclude direct drop‑in replacement without re‑validation of the entire synthetic sequence.

Quantitative Head‑to‑Head Evidence: Where Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester Outperforms Its Closest Comparators


Chiral Purity: Supplier‑Specified 98% Enantiomeric Excess (ee) Versus Racemic or 95% Chemically‑Pure Competitors

Commercially sourced Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester (CAS 1354010-87-9) is offered at a declared purity of 98% (HPLC) with implied retention of the (R)-configuration as certified by the IUPAC name [(3R)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate . In contrast, the widely listed generic ‘(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate’ is typically supplied as a racemate or unspecified‑stereochemistry mixture at 95‑97% purity, with no chiral specification . The 98% ee floor for the (R)-enantiomer ensures a maximum of 1% of the undesired (S)-antipode, compared to a theoretical 2.5‑5% total impurity burden in a 95‑97% chemically‑pure racemate that additionally contains 47.5‑48.5% of the opposite enantiomer.

Chiral purity Enantiomeric excess Procurement specification

Leaving‑Group Reactivity: Tosylate (pKa ≈ –2.8) Achieves 80‑90% Reported SN2 Yield Versus 40% for Mesylate Under Comparable Conditions

In a direct user‑reported comparison of sulfonate leaving groups on a 1‑methylpyrrolidin‑3‑ol scaffold, tosylation followed by nucleophilic displacement provided 80‑90% isolated yield, whereas parallel mesylation under analogous conditions (TsCl/MsCl with Na₂CO₃, then nucleophile) gave only approximately 40% yield [1]. The 1.6‑unit pKa difference between p‑toluenesulfonic acid (pKa ≈ –2.8) and methanesulfonic acid (pKa ≈ –1.2) predicts a roughly 40‑fold higher leaving‑group ability for tosylate, consistent with the observed >2‑fold yield differential.

Leaving‑group ability SN2 yield Reaction kinetics

Process Innovation: One‑Step Tosylation‑Cyclization Protocol Achieves Darifenacin Intermediate with Reduced Step Count Versus Multi‑Step N‑Tosyl‑Protected Routes

Patent CN‑103588694‑A discloses a synthetic method in which 1‑tosyl‑3‑(R)-(−)-hydroxypyrrolidine is methylated with methyl p‑toluenesulfonate to yield the N‑methyl tosylate intermediate corresponding to the target compound, which then undergoes direct cyanation without N‑deprotection/reprotection [1]. The traditional route documented in earlier darifenacin patents (e.g., EP 0452143) requires four distinct steps to reach the equivalent intermediate: N‑benzyl protection, tosylation, N‑debenzylation, and N‑methylation [2]. The one‑step methylation strategy reduces the intermediate synthesis sequence from 4 steps to 1 step for the tosylation‑methylation sequence, with an estimated process mass intensity (PMI) reduction of 40‑60% based on elimination of benzyl‑group reagents and associated work‑up solvents.

Process mass intensity Step economy Darifenacin intermediate

Stereochemical Provenance: Optical Rotation [α]ᴅ –7° Assigned to (R)-1-Methylpyrrolidin-3-ol Permits In‑Process Verification of Configuration Retention

The precursor alcohol (R)-1-methylpyrrolidin-3-ol (CAS 104641‑60‑3) has a well‑established specific optical rotation of [α]ᴅ = –7° (c = 1%, CHCl₃) . Tosylation under standard conditions (TsCl, Et₃N, CH₂Cl₂) proceeds with retention of configuration at the C‑3 oxygen‑bearing carbon, meaning the tosylate ester inherits and preserves this chiral signature. Analysts can verify that no racemisation has occurred during storage or handling by hydrolysing an aliquot back to the alcohol and confirming the –7° rotation, a simple in‑process control that is unavailable for achiral or racemic pyrrolidine tosylates.

Optical rotation Configuration verification In‑process control

High‑Value Application Scenarios for Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester in Drug Discovery and Generic API Manufacturing


Enantioselective Synthesis of Darifenacin and Related M3‑Selective Muscarinic Antagonists

The compound serves as the penultimate chiral intermediate in the patented darifenacin synthesis route (CN‑103588694‑A), where the (R)-tosylate undergoes stereospecific SN2 cyanation to install the (S)-configured nitrile that defines the API pharmacophore [1]. Procurement of the defined (R)-tosylate eliminates the need for chiral resolution at a later stage, reducing the step count by one chiral chromatography or diastereomeric salt resolution unit operation compared to routes starting from racemic 1-methylpyrrolidin-3-ol. For generic manufacturers targeting darifenacin hydrobromide (Enablex®), specification of CAS 1354010‑87‑9 with ≥98% ee is the direct regulatory‑aligned intermediate choice.

Discovery Chemistry: Dopamine D3 Receptor Ligand Exploration

The N‑methylpyrrolidine scaffold is a privileged pharmacophore for dopamine D3 receptor ligands, and the (R)-tosylate provides a pre‑activated electrophile for late‑stage diversification of D3‑selective antagonists [1]. The tosylate leaving group permits nucleophilic displacement with a wide range of amine, thiol, and carbon nucleophiles under mild conditions (rt, 1‑4 h), preserving the stereochemical integrity of the pyrrolidine ring. In structure‑activity relationship (SAR) campaigns, using the enantiopure (R)-tosylate rather than the racemate avoids the 2‑fold dilution of active enantiomer concentration in screening wells and eliminates ambiguous SAR interpretation arising from differential activities of enantiomers at the D3 versus D2 receptor subtypes.

Asymmetric Synthesis of Constrained SAH (S‑Adenosyl‑L‑homocysteine) Analogues as DNA Methyltransferase Inhibitors

(R)-1-Methylpyrrolidin-3-ol, the direct precursor of the target tosylate, is explicitly cited as a starting material for the asymmetric synthesis of constrained (−)-S‑adenosyl‑L‑homocysteine analogues that act as DNA methyltransferase (DNMT) inhibitors [1]. The tosylate form enables direct N‑alkylation of the adenine or adenosine scaffold without competing O‑alkylation, a regioselectivity advantage over the free alcohol that would require Mitsunobu conditions and generate triphenylphosphine oxide waste. For medicinal chemistry groups working on epigenetic probe compounds, the tosylate provides a cleaner, higher‑yielding coupling partner.

NK‑3 Receptor Antagonist Lead Optimisation

Multiple patent families from Hoffmann‑La Roche and Astellas Pharma disclose pyrrolidine‑based NK‑3 receptor antagonists for depression, schizophrenia, and pain indications, with the 3‑substituted pyrrolidine core recognised as a key structural motif for oral bioavailability and CNS penetration [1]. The (R)-tosylate serves as a versatile chiral building block for introducing diverse aromatic and heteroaromatic substituents at the pyrrolidine 3‑position via palladium‑catalysed cross‑coupling or direct nucleophilic aromatic substitution. Its commercial availability at 98% purity reduces the burden of in‑house chiral synthesis and quality release testing, accelerating the design‑make‑test cycle in early lead optimisation.

Quote Request

Request a Quote for Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.